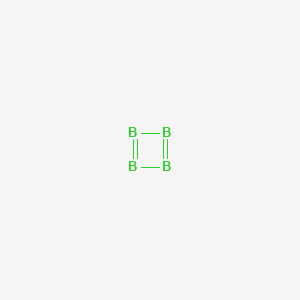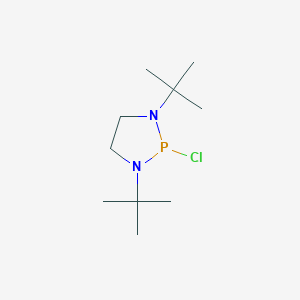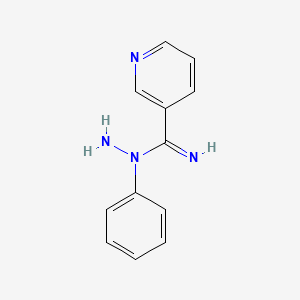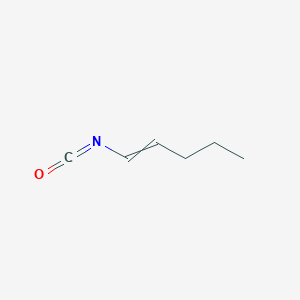
Tetraboretane-1,2,3,4-tetrayl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraboretane-1,2,3,4-tetrayl is a chemical compound with a unique structure and properties. It is a boron-based compound that has garnered interest in various scientific fields due to its potential applications and reactivity. The compound’s structure consists of a tetraborane core, which is a cluster of four boron atoms bonded together with hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraboretane-1,2,3,4-tetrayl can be synthesized through several methods. One common approach involves the reaction between acid and magnesium or beryllium borides. Smaller quantities can also be produced using aluminum, manganese, and cerium borides . Another method includes the hydrolysis of magnesium boride, hydrogenation of boron halides at high temperatures, and the pyrolysis of diborane . The hydrolysis of magnesium boride, in particular, has been noted for yielding a significant amount of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The choice of method depends on the desired yield, cost, and availability of reagents. Phosphoric acid has been found to be the most efficient acid for the reaction with magnesium boride, providing a higher yield compared to hydrochloric and sulfuric acids .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraboretane-1,2,3,4-tetrayl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s boron-hydrogen bonds, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like oxygen and halogens, reducing agents such as hydrogen and metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield boron oxides, while reduction reactions can produce boron hydrides. Substitution reactions often result in the formation of boron-containing organic compounds.
Applications De Recherche Scientifique
Tetraboretane-1,2,3,4-tetrayl has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other boron-containing compounds. Its unique structure and reactivity make it valuable for studying boron chemistry and developing new materials .
In biology and medicine, this compound is being explored for its potential use in drug delivery systems and as a therapeutic agent. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and imaging applications .
In industry, this compound is used in the production of advanced materials, such as boron-based ceramics and polymers. These materials have applications in aerospace, electronics, and other high-tech industries due to their exceptional thermal and mechanical properties .
Mécanisme D'action
The mechanism of action of tetraboretane-1,2,3,4-tetrayl involves its interaction with molecular targets through its boron-hydrogen bonds. These bonds can undergo various transformations, such as oxidation and reduction, leading to the formation of new compounds. The molecular pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Tetraboretane-1,2,3,4-tetrayl can be compared to other boron-containing compounds, such as diborane and pentaborane. While all these compounds contain boron-hydrogen bonds, this compound is unique due to its tetraborane core structure. This structure imparts different reactivity and stability compared to other boron hydrides .
List of Similar Compounds:- Diborane (B2H6)
- Pentaborane (B5H9)
- Decaborane (B10H14)
These compounds share similarities in their boron-hydrogen bonding but differ in their molecular structures and properties.
Propriétés
Numéro CAS |
84865-14-5 |
|---|---|
Formule moléculaire |
B4 |
Poids moléculaire |
43.3 g/mol |
Nom IUPAC |
tetraborete |
InChI |
InChI=1S/B4/c1-2-4-3-1 |
Clé InChI |
VTUUJWWHBKNANN-UHFFFAOYSA-N |
SMILES canonique |
B1=BB=B1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)



![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)


